molecular formula C5H4ClF3O3 B14315274 Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester CAS No. 106775-98-8

Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester

Cat. No.: B14315274
CAS No.: 106775-98-8
M. Wt: 204.53 g/mol
InChI Key: DLPRGUYVONXRDD-UHFFFAOYSA-N
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Description

Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester is a chemical compound with the molecular formula C5H6ClF3O3 This compound is characterized by the presence of a butanoic acid backbone, substituted with a chlorine atom at the second position, and three fluorine atoms at the fourth position, along with a keto group at the third position The esterification with methanol results in the formation of the methyl ester derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester typically involves the esterification of the corresponding acid. The starting material, 2-chloro-4,4,4-trifluoro-3-oxobutanoic acid, can be synthesized through a series of reactions including halogenation and trifluoromethylation. The esterification process involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding acid and methanol.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 2-chloro-4,4,4-trifluoro-3-oxobutanoic acid and methanol.

    Reduction: 2-chloro-4,4,4-trifluoro-3-hydroxybutanoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chlorine atom can also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
  • Butanoic acid, 4-chloro-3-oxo-, methyl ester
  • Butanoic acid, 4-chloro-, ethyl ester

Uniqueness

Butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, methyl ester is unique due to the combination of the trifluoromethyl group and the chlorine atom, which imparts distinct chemical and physical properties

Properties

CAS No.

106775-98-8

Molecular Formula

C5H4ClF3O3

Molecular Weight

204.53 g/mol

IUPAC Name

methyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

InChI

InChI=1S/C5H4ClF3O3/c1-12-4(11)2(6)3(10)5(7,8)9/h2H,1H3

InChI Key

DLPRGUYVONXRDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(F)(F)F)Cl

Origin of Product

United States

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